molecular formula C8H10N4O3 B14899761 3-(Dimethylamino)-2-(4-nitro-1H-pyrazol-3-yl)acrylaldehyde

3-(Dimethylamino)-2-(4-nitro-1H-pyrazol-3-yl)acrylaldehyde

Cat. No.: B14899761
M. Wt: 210.19 g/mol
InChI Key: SUGVIGXHFTXDTJ-XQRVVYSFSA-N
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Description

3-(Dimethylamino)-2-(4-nitro-1H-pyrazol-3-yl)acrylaldehyde is a complex organic compound characterized by its unique structure, which includes a dimethylamino group, a nitro-substituted pyrazole ring, and an acrylaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-2-(4-nitro-1H-pyrazol-3-yl)acrylaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the 4-nitro-1H-pyrazole ring. This can be achieved through the reaction of hydrazine with a β-keto ester, followed by nitration.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction, where a suitable precursor such as dimethylamine reacts with an intermediate compound.

    Aldehyde Formation: The final step involves the formation of the acrylaldehyde moiety through an aldol condensation reaction, where the pyrazole derivative reacts with an aldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-2-(4-nitro-1H-pyrazol-3-yl)acrylaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functionalized pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dimethylamino or nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amino-substituted pyrazoles.

Scientific Research Applications

3-(Dimethylamino)-2-(4-nitro-1H-pyrazol-3-yl)acrylaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.

    Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-2-(4-nitro-1H-pyrazol-3-yl)acrylaldehyde involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The dimethylamino group can enhance the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Methyl-3-nitro-1H-pyrazol-1-yl)butanoate
  • 3-Dimethylamino-1-(1-methyl-4-nitro-1H-pyrazol-3-yl)-propenone

Uniqueness

3-(Dimethylamino)-2-(4-nitro-1H-pyrazol-3-yl)acrylaldehyde is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C8H10N4O3

Molecular Weight

210.19 g/mol

IUPAC Name

(E)-3-(dimethylamino)-2-(4-nitro-1H-pyrazol-5-yl)prop-2-enal

InChI

InChI=1S/C8H10N4O3/c1-11(2)4-6(5-13)8-7(12(14)15)3-9-10-8/h3-5H,1-2H3,(H,9,10)/b6-4-

InChI Key

SUGVIGXHFTXDTJ-XQRVVYSFSA-N

Isomeric SMILES

CN(C)/C=C(/C=O)\C1=C(C=NN1)[N+](=O)[O-]

Canonical SMILES

CN(C)C=C(C=O)C1=C(C=NN1)[N+](=O)[O-]

Origin of Product

United States

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